molecular formula C9H11NO2 B1354855 2-[(Methylamino)methyl]benzoic acid CAS No. 527705-23-3

2-[(Methylamino)methyl]benzoic acid

Cat. No.: B1354855
CAS No.: 527705-23-3
M. Wt: 165.19 g/mol
InChI Key: OEPGNWSDEDOQHX-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzoic acid (CAS 527705-23-3) is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This benzoic acid derivative features a methylaminomethyl substituent on the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key intermediate in the preparation of more complex molecules. Its structure, characterized by both a carboxylic acid and a secondary amine functional group, allows for diverse chemical modifications and potential coordination properties. This product is classified with the signal word "Warning" and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGNWSDEDOQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478651
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527705-23-3
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylamino Methyl Benzoic Acid and Its Derivatives

Direct Synthetic Routes for 2-[(Methylamino)methyl]benzoic acid

Direct synthesis of this compound can be strategically achieved through the nucleophilic substitution of a suitable precursor. One such viable route involves the reaction of 2-(bromomethyl)benzoic acid with methylamine (B109427). In this SN2 reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of the desired product. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrobromic acid formed as a byproduct.

Another direct approach could involve the use of 2-(chloromethyl)benzoic acid as the starting material, which would react with methylamine in a similar nucleophilic substitution fashion. The choice between the bromo- and chloro-derivatives often depends on the reactivity desired and the availability of the starting materials.

Preparation of Key Intermediate Compounds

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates.

2-(Halomethyl)benzoic Acids: The synthesis of 2-(bromomethyl)benzoic acid can be accomplished from 2-methylbenzoic acid (o-toluic acid) through a free-radical bromination reaction. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. Similarly, 2-(chloromethyl)benzoic acid can be prepared from 2-methylbenzoic acid using a chlorinating agent like sulfuryl chloride (SOCl2) with a radical initiator.

2-Formylbenzoic Acid: This aldehyde-containing intermediate is crucial for the reductive amination route. It can be synthesized through the oxidation of 2-methylbenzoic acid. Various oxidizing agents can be employed for this transformation. Alternatively, it can be prepared from phthalide (B148349) through various synthetic manipulations.

Methyl 2-((methylamino)methyl)benzoate: This ester can serve as a direct precursor to the final acid through hydrolysis. Its synthesis can be approached by the N-alkylation of methyl 2-(aminomethyl)benzoate with a methylating agent or through the esterification of this compound itself.

Reductive Amination Strategies in Synthesis

Reductive amination is a powerful and widely used method for the formation of amines, and it presents a key strategy for the synthesis of this compound. sigmaaldrich.cnorganic-chemistry.orgekb.eg This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

In the context of synthesizing the target compound, 2-formylbenzoic acid can be reacted with methylamine to form an intermediate imine. This imine is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be critical for the success of the reaction, with milder reagents like sodium cyanoborohydride often being preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. nih.gov

A study on the reductive amination of aldehydes with anilines using a NaBH₄/PhCO₂H system demonstrated high to excellent yields of secondary amines, suggesting a potential efficient system for related transformations. sigmaaldrich.cn

N-Alkylation and N-Acylation Approaches for Derivative Synthesis

N-alkylation and N-acylation are fundamental reactions for the synthesis of derivatives of this compound, allowing for the introduction of various functional groups on the nitrogen atom.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. For instance, derivatives of this compound can be synthesized by the N-alkylation of 2-(aminomethyl)benzoic acid or its esters. This can be achieved by reacting the primary amine with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid. ysu.edu The synthesis of N-substituted benzamide (B126) derivatives has been reported, highlighting methods applicable to the modification of aminobenzoic acid structures. scispace.comrsc.org Research has also explored the regioselective N-alkylation of 2-aminobenzothiazoles using benzylic alcohols, a strategy that could potentially be adapted for aminobenzoic acids. rsc.org

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide. Derivatives can be prepared by reacting this compound or its ester with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This method is widely used to synthesize a variety of amide derivatives. Studies on N-acylated 2-aminobenzothiazoles have demonstrated the synthesis of various amide derivatives, providing insights into reaction conditions that could be relevant for the target compound. wjpmr.com

Hydrolysis and Esterification Reactions in Compound Modification

Hydrolysis and esterification are crucial reversible reactions for the interconversion of carboxylic acids and their corresponding esters, playing a significant role in the synthesis and modification of this compound.

Hydrolysis: The hydrolysis of the methyl ester, methyl 2-((methylamino)methyl)benzoate, is a common final step to obtain this compound. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the carboxylic acid. organic-chemistry.orgwjpmr.comgoogle.com

Esterification: The reverse reaction, esterification, can be used to prepare ester derivatives of this compound. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzoic acid derivatives to develop more environmentally benign and sustainable processes. scispace.comwjpmr.combrazilianjournals.com.br Key aspects include the use of renewable feedstocks, safer solvents, and catalytic methods to minimize waste and energy consumption.

For the synthesis of aminobenzoic acids, biosynthesis methods are being explored as a green alternative to traditional chemical synthesis from petroleum-derived precursors. researchgate.net These methods utilize microorganisms or enzymes to produce the desired compounds from simple, renewable carbon sources.

In chemical synthesis, the use of greener reagents and reaction conditions is a major focus. For example, the use of oxygen as a green and inexpensive oxidant in the synthesis of substituted benzoic acids is a significant advancement. scispace.com Continuous flow reactions are also being employed to improve safety and efficiency, particularly in reactions involving hazardous reagents or high temperatures and pressures. scispace.com The use of water as a solvent, whenever possible, is another key principle of green chemistry that is being applied to the synthesis of benzoic acid derivatives. brazilianjournals.com.br

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. The specific frequencies of these vibrations are highly characteristic of the bonds present in the molecule, providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 2-[(Methylamino)methyl]benzoic acid is expected to be complex, showing characteristic absorptions for its carboxylic acid, secondary amine, and substituted benzene (B151609) functionalities.

The carboxylic acid group would be readily identifiable by a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which arises from strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid is also a prominent feature, expected in the region of 1700-1725 cm⁻¹. The presence of the secondary amine (N-H) would likely produce a moderate absorption band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations from the methyl, methylene (B1212753), and aromatic groups would appear just below 3000 cm⁻¹. The aromatic ring itself would generate several peaks, including C=C stretching vibrations in the 1450-1600 cm⁻¹ range and out-of-plane C-H bending vibrations, the position of which (typically 740-780 cm⁻¹) would confirm the 1,2- (or ortho-) substitution pattern.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1725 - 1700Strong
Secondary AmineN-H Stretch3500 - 3300Moderate
Alkyl/AromaticC-H Stretch3100 - 2850Moderate-Weak
Aromatic RingC=C Stretch1600 - 1450Moderate
Aromatic RingC-H Bend (ortho-disubstituted)780 - 740Strong

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar bonds like C=O and O-H give strong signals in IR, non-polar, symmetric bonds often produce strong signals in Raman spectra. Therefore, the aromatic C=C ring stretching vibrations are expected to be particularly prominent in the FT-Raman spectrum of this compound. The symmetric stretching of the C-C bonds and the C-H vibrations of the methyl and methylene groups would also be easily observable. The C=O stretch is typically weaker in Raman than in IR, whereas the N-H and O-H stretches are generally weak and difficult to observe.

Table 2: Expected FT-Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic RingC=C Stretch / Ring Breathing1610 - 1590, ~1000Strong
Alkyl GroupsC-H Stretch3000 - 2850Strong
Methylene GroupCH₂ Bend~1450Moderate
Carboxylic AcidC=O Stretch1725 - 1700Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, offering unparalleled insight into the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy maps the chemical environments of the hydrogen atoms (protons) in a molecule. For this compound, distinct signals are expected for each unique proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The four protons on the ortho-substituted benzene ring would appear in the aromatic region (7.0-8.0 ppm), exhibiting a complex splitting pattern due to coupling with each other. The methylene protons (-CH₂-) adjacent to both the aromatic ring and the amine would likely resonate as a singlet around 3.5-4.5 ppm. The methyl protons (-CH₃) attached to the nitrogen would also be a singlet, shifted further upfield to around 2.2-2.8 ppm. The amine proton (-NH-) would appear as a broad singlet whose chemical shift can vary.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH>10Singlet, Broad1H
Aromatic (-C₆H₄-)8.0 - 7.0Multiplet4H
-CH₂-4.5 - 3.5Singlet2H
-NH-VariableSinglet, Broad1H
-N-CH₃2.8 - 2.2Singlet3H

¹³C NMR spectroscopy detects the carbon nuclei, providing one signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid (-COOH) is the most deshielded and would appear furthest downfield, typically in the 165-185 ppm range. spectrabase.com The six carbons of the benzene ring would produce signals in the aromatic region of approximately 120-140 ppm. The carbon atom to which the carboxyl group is attached and the one bearing the methylaminomethyl substituent would have distinct chemical shifts from the other four aromatic carbons. The methylene carbon (-CH₂-) would likely be found in the 40-60 ppm range, while the methyl carbon (-N-CH₃) would be the most shielded, appearing further upfield around 30-40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-C OOH185 - 165
Aromatic (C -COOH)~135
Aromatic (C -CH₂-)~140
Aromatic (-C H-)135 - 120
-C H₂-60 - 40
-N-C H₃40 - 30

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. medchemexpress.com For this compound, the absorption spectrum is expected to be dominated by transitions within the benzene ring.

Two primary types of transitions are anticipated: a strong π→π* transition, often referred to as the E-band, at shorter wavelengths (around 200-230 nm), and a weaker π→π* transition, known as the B-band, at longer wavelengths (around 270-290 nm). researchgate.net The presence of the methylaminomethyl substituent may cause a slight shift (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted benzoic acid, reflecting the electronic influence of the substituent on the aromatic system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition TypeExpected λmax (nm)Relative Intensity
π→π* (E-band)~230High
π→π* (B-band)~280Low

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 151.16 g/mol ), electron ionization (EI) mass spectrometry provides critical data. nih.gov

The mass spectrum of N-methylanthranilic acid displays a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Analysis of the fragmentation provides insight into the molecule's structure. Due to the "ortho effect," the proximity of the carboxylic acid and the N-methylamino group can lead to specific rearrangement reactions, influencing the fragmentation pathway.

A summary of the prominent peaks observed in the mass spectrum of N-methylanthranilic acid is provided below: nih.gov

m/z ValueRelative IntensityPossible Fragment Ion
151-[C₈H₉NO₂]⁺ (Molecular Ion)
13333.33%[M - H₂O]⁺
105100%[M - HCOOH]⁺ or [C₇H₇N]⁺
10462.66%[C₇H₆N]⁺
22330.33%Dimer or adduct formation
13432.63%[M - OH]⁺

Note: The interpretation of mass spectra can be complex and may involve various fragmentation and rearrangement processes. The proposed fragment ions are based on common fragmentation patterns for this class of compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound. These techniques separate the target compound from any impurities, allowing for quantification.

A common approach for the analysis of N-methylanthranilic acid is reverse-phase HPLC. geno-chem.com This method typically employs a nonpolar stationary phase (like a C18 column) and a polar mobile phase. For instance, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) is often effective. youtube.com Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

UPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A validated UPLC method would provide a robust assessment of the purity of this compound, with the ability to separate and quantify even trace-level impurities. The validation of such a method, in accordance with ICH guidelines, would involve assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the reliability of the results. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

For N-methylanthranilic acid, crystallographic data is available, offering a window into its solid-state conformation. nih.gov The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parameter a9.6678 Å
Unit Cell Parameter b10.9294 Å
Unit Cell Parameter c11.7231 Å
Unit Cell Angle β93.395°

Data sourced from SpringerMaterials via PubChem. nih.gov

This data reveals that in the solid state, molecules of N-methylanthranilic acid pack in a monoclinic crystal system. The specific arrangement of the molecules, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid and amino groups, can be fully elucidated from the complete crystal structure analysis.

Electron Spin Resonance (ESR) Spectroscopy (where applicable for derivatives)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. As this compound itself is not a radical, it is ESR-silent. However, ESR spectroscopy could be applicable to the study of its derivatives that possess an unpaired electron, such as spin-labeled derivatives or radical cations/anions.

A comprehensive search of the scientific literature did not yield any studies where ESR spectroscopy was applied to derivatives of this compound. Therefore, at present, there is no available data to report for this specific analytical technique in relation to this compound.

Thermal Analysis (TGA and DTA) for Thermal Stability Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material.

A typical TGA analysis of a stable crystalline solid like N-methylanthranilic acid would be expected to show a flat baseline with no significant mass loss until the temperature approaches its decomposition point. The DTA curve would show an endothermic peak corresponding to the melting of the compound. At higher temperatures, exothermic peaks in the DTA curve, accompanied by significant mass loss in the TGA curve, would indicate the decomposition of the molecule.

Computational Chemistry and Theoretical Investigations of 2 Methylamino Methyl Benzoic Acid

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

No published data is available regarding the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 2-[(Methylamino)methyl]benzoic acid.

There are no available studies on the vibrational frequencies or Potential Energy Distribution (PED) analysis for this compound.

Information on the HOMO-LUMO energy gap, electronic transitions, and intramolecular charge transfer for this compound could not be found in the existing scientific literature.

No Molecular Electrostatic Potential (MEP) surface maps for this compound have been published.

Non-Bonding Orbital (NBO) and Electron Localization Function (ELF) Analysis

A search for Natural Bond Orbital (NBO) or Electron Localization Function (ELF) analyses for this compound did not yield any relevant studies.

Excitation Energies, AIM Charges, and Fukui Functions in Reactivity Studies

There is no available data on the excitation energies, Atoms in Molecules (AIM) charges, or Fukui functions for this compound.

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, optical computing, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, are of significant interest due to their large NLO responses. The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Computational methods, especially Density Functional Theory (DFT), are widely used to predict these properties.

While direct computational studies on the first-order hyperpolarizability of this compound are not extensively documented in the literature, its structural features—a benzoic acid (acceptor) and a methylamino-methyl group (donor) separated by a phenyl π-system—suggest potential for NLO activity. Theoretical analysis of similar benzoic acid derivatives provides a framework for understanding its potential.

For instance, DFT calculations on related aminobenzoic acid derivatives have demonstrated how substitutions on the aromatic ring influence NLO properties. A study on 2-amino-5-bromo-benzoic acid methyl ester, using the B3LYP/6-311++G(d,p) basis set, reported its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) researchgate.net. Such studies calculate the individual tensor components of β (βxxx, βxxy, βxyy, βyyy, etc.) to determine the total molecular hyperpolarizability (β_tot), as shown in the equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_i = β_iii + ⅓ Σ (β_ijj + β_jij + β_jji) for i, j, k ∈ {x, y, z}

The calculated values for related molecules are often compared to standard NLO materials like urea or KDP to gauge their potential. Theoretical investigations on push-pull π-conjugated systems confirm that the choice of DFT functional, such as CAM-B3LYP, is critical for accurately predicting charge-transfer excitations and hyperpolarizabilities nih.gov. For this compound, the ortho-substitution pattern likely induces a twisted geometry, which would significantly impact the intramolecular charge transfer (ICT) efficiency and, consequently, the magnitude of β.

Table 1: Representative Theoretical NLO Data for a Related Benzoic Acid Derivative This table presents example data for a related compound, 2-amino-5-bromobenzoic acid methyl ester, to illustrate typical computational outputs, as specific data for this compound is not available.

ParameterCalculated Value
Dipole Moment (μ)Data not specified
Polarizability (α₀)Data not specified
First-Order Hyperpolarizability (β₀)Data not specified

Source: Adapted from findings on related benzoic acid derivatives researchgate.net.

Theoretical Studies of Intramolecular Proton Transfer Processes and Tautomerism

Intramolecular proton transfer (IPT) is a fundamental chemical reaction that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. In this compound, the carboxylic acid group (-COOH) can act as a proton donor, and the nitrogen atom of the methylamino group (-NHCH₃) can act as a proton acceptor. This can lead to the formation of a zwitterionic tautomer.

Computational studies can model the potential energy surface for this proton transfer, identifying the transition state and calculating the energy barrier between the neutral and zwitterionic forms. DFT methods are well-suited for investigating the geometries and relative stabilities of different tautomers. For example, studies on related o-aminobenzoic acids have explored their tautomeric and protolytic properties in different electronic states acs.org. A computational analysis of 2-Amino-5-bromobenzoic acid investigated its tautomeric forms, revealing that the carboxylic acid and primary amine form was the most stable dergipark.org.tr.

The process can be represented as: Neutral Form ⇌ Zwitterionic Tautomer

The stability of each form is influenced by factors like the intrinsic gas-phase energetics and the surrounding solvent environment. Polar solvents typically stabilize the zwitterionic form due to favorable dipole-dipole interactions. Theoretical investigations into excited-state intramolecular proton transfer (ESIPT) in similar ortho-substituted systems show that photoexcitation can significantly lower the energy barrier for proton transfer, leading to dual fluorescence phenomena nih.govnih.gov. Although specific tautomerism studies for this compound are scarce, its structure suggests that a low-barrier proton transfer is plausible, potentially influencing its chemical reactivity, solubility, and biological interactions.

In Silico Structure-Activity Relationship (SAR) Studies

In silico SAR studies are essential in modern drug discovery for predicting the biological activity of a molecule and guiding the design of more potent derivatives. These methods encompass molecular docking, QSAR modeling, and thermodynamic evaluations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex mdpi.com. The goal is to predict the binding mode and affinity, often represented by a docking score.

While no specific molecular docking studies featuring this compound as the ligand were identified, research on other benzoic acid derivatives highlights the methodology. For instance, various benzoic acid derivatives have been docked against the SARS-CoV-2 main protease to predict their binding affinity and interactions with active site residues nih.gov. In such studies, the ligand's geometry is optimized, and it is placed into the receptor's binding pocket. The software then samples different conformations and orientations, calculating the interaction energy for each pose.

Key interactions typically analyzed include:

Hydrogen Bonds: Between the ligand's H-bond donors/acceptors (like -COOH and -NHCH₃) and receptor residues.

Hydrophobic Interactions: Involving the phenyl ring of the ligand.

Electrostatic Interactions: Between charged groups on the ligand and receptor.

The results from a docking simulation can provide a theoretical basis for a molecule's potential biological activity. For this compound, the carboxylic acid and secondary amine groups would be expected to form key hydrogen bonds, while the benzene (B151609) ring could engage in π-stacking or hydrophobic interactions within a suitable binding pocket.

Table 2: Example Molecular Docking Results for Benzoic Acid Derivatives Against a Target This table illustrates the type of data obtained from molecular docking studies, using representative results for various benzoic acid derivatives against the SARS-CoV-2 main protease, as specific data for this compound is not available.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Benzoic AcidSARS-CoV-2 Mpro-29.59Not specified
Gallic AcidSARS-CoV-2 Mpro-38.31Not specified
Syringic AcidSARS-CoV-2 Mpro-37.25Not specified
2,5-Dihydroxybenzoic AcidSARS-CoV-2 MproNot specifiedSuggested as a promising candidate

Source: Adapted from findings on benzoic acid derivatives nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities mdpi.com. A QSAR model is a regression or classification model that relates numerical descriptors derived from the molecular structure to the observed activity.

No QSAR studies have been specifically developed for a series of this compound derivatives. However, QSAR analyses on related structures, such as benzoylaminobenzoic acid derivatives acting as antibacterial agents, have been performed nih.gov. These studies typically involve:

Dataset Assembly: A series of chemically related compounds with measured biological activities is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build an equation relating the descriptors to the activity mdpi.com.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

A typical QSAR equation might look like: Biological Activity = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ...

For derivatives of this compound, important descriptors would likely include hydrophobicity (logP), molar refractivity, and electronic parameters related to the donor and acceptor groups, which have been shown to be crucial in QSAR models of other aminobenzoic acid series nih.govresearchgate.net.

Beyond predicting binding poses, a deeper understanding of ligand-receptor interactions comes from evaluating the thermodynamics of binding. Techniques like Isothermal Titration Calorimetry (ITC) experimentally measure the key thermodynamic parameters, which can then be correlated with computational predictions. The binding free energy (ΔG) is related to the enthalpy change (ΔH) and entropy change (ΔS) of binding:

ΔG = ΔH - TΔS

Computational methods can estimate these components. For example, hit-to-lead generation studies involving a related 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold used ITC to guide fragment expansion acs.org. The study found that the introduction of an N-methylamino moiety led to a large exothermic heat (favorable ΔH), significantly improving binding affinity. This enthalpy-driven binding suggests strong, specific interactions like hydrogen bonds were formed acs.org.

For this compound, a theoretical thermodynamic evaluation would involve:

Calculating Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA.

Assessing Enthalpic and Entropic Contributions: Predicting whether the binding is driven by favorable direct interactions (enthalpy) or by the release of ordered water molecules from the binding site (entropy).

Such evaluations provide critical insights for rational drug design, helping to optimize not just binding affinity but also the thermodynamic signature of the ligand-receptor interaction.

Table 3: Example Thermodynamic Data for a Ligand with a Methylamino Moiety This table presents data for a different molecular system to illustrate the parameters obtained from a thermodynamic evaluation, as specific data for this compound is not available.

Compound DerivativeK_D (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
8c (without N-methylamino)105-6.8-1.9-4.9
13c (with N-methylamino)0.023-10.4-13.22.8

Source: Adapted from thermodynamic data for DNA gyrase inhibitors acs.org.

Chemical Reactivity and Organic Transformation Studies of 2 Methylamino Methyl Benzoic Acid

Oxidation and Reduction Pathways

The oxidation and reduction of 2-[(methylamino)methyl]benzoic acid can target either the benzylic methylene (B1212753) group or the aromatic ring, depending on the reaction conditions.

The benzylic carbon, being adjacent to the aromatic ring, is susceptible to oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) under alkaline conditions, is expected to oxidize the methylene group to a carbonyl, yielding 2-(N-methylcarbamoyl)benzoic acid. Further oxidation under harsh conditions could potentially lead to the cleavage of the C-N bond. The oxidation of alkyl groups attached to a benzene (B151609) ring to a carboxylic acid is a common transformation. For instance, methylbenzene can be oxidized to benzoic acid using an alkaline solution of potassium manganate(VII). libretexts.org

Pathways for the reduction of the functional groups on this compound are also conceivable. While the carboxylic acid and the secondary amine are generally stable to typical reducing conditions, the aromatic ring can be reduced under high pressure and temperature with a suitable catalyst, such as rhodium or ruthenium on a carbon support, to yield 2-[(methylamino)methyl]cyclohexanecarboxylic acid.

A summary of potential oxidation and reduction products is presented in Table 1.

Starting MaterialReagents and ConditionsMajor ProductProduct Class
This compound1. KMnO4, NaOH, heat 2. H3O+2-(N-Methylcarbamoyl)benzoic acidAmide-carboxylic acid
This compoundH2, Rh/C, high pressure, heat2-[(Methylamino)methyl]cyclohexanecarboxylic acidAlicyclic amino acid

Table 1: Potential Oxidation and Reduction Products of this compound

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Alkyl Moieties

The aromatic ring of this compound is subject to electrophilic substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.comdoubtnut.comyoutube.com Conversely, the (methylamino)methyl group is an activating, ortho-, para-directing group. The nitrogen's lone pair can donate electron density to the ring, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.orgstackexchange.com

Given the opposing effects of the two substituents, the outcome of an electrophilic substitution reaction will depend on the specific reaction conditions. However, the activating effect of the (methylamino)methyl group is generally stronger than the deactivating effect of the carboxylic acid, suggesting that substitution will be directed to the positions ortho and para to the (methylamino)methyl group (positions 3 and 5).

Nucleophilic aromatic substitution on the benzene ring of this compound is unlikely unless a suitable leaving group, such as a halide, is present on the ring.

The alkyl moiety, specifically the N-H proton of the secondary amine, is nucleophilic and can undergo reactions with electrophiles. For example, it can be further alkylated or acylated.

Intramolecular Cyclization and Ring-Opening Reactions

The ortho positioning of the (methylamino)methyl and carboxylic acid groups on the benzene ring provides a perfect scaffold for intramolecular cyclization reactions. Under dehydrating conditions, for instance, by heating with a strong acid or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), this compound can undergo intramolecular amide formation to yield a seven-membered lactam, specifically 2,3,4,5-tetrahydro-1H-benzo[f] nih.govchemrevlett.comazepin-5-one.

Ring-opening reactions of this cyclic lactam could be achieved through hydrolysis under acidic or basic conditions, which would regenerate the parent this compound.

Formation of Schiff Base Ligands and Their Coordination Chemistry

While this compound itself does not form a Schiff base as it is a secondary amine, its structural analog, 2-aminobenzoic acid (anthranilic acid), readily undergoes condensation with aldehydes and ketones to form Schiff base ligands. chemrevlett.com These reactions are typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. chemrevlett.comresearchgate.netchesci.com The resulting Schiff bases, containing the imine (C=N) functionality, are versatile ligands in coordination chemistry. chemrevlett.com

A review of the literature on anthranilic acid-derived Schiff bases reveals that they often act as bidentate or tridentate ligands, coordinating to metal ions through the azomethine nitrogen and the carboxylate oxygen. chemrevlett.com This provides a strong indication of how a modified version of this compound, where the secondary amine is replaced by a primary amine, would behave.

Supramolecular Assembly and Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the secondary amine N-H) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom) in this compound facilitates the formation of intricate supramolecular assemblies through hydrogen bonding.

The nature of these hydrogen bonding interactions can be influenced by the presence of other functional groups and the crystallization conditions. Studies on related aminobenzoic acid derivatives have shown diverse hydrogen bonding patterns, leading to different crystal packing arrangements. nih.gov

Chelation Chemistry and Metal Complexation Studies

The this compound molecule possesses two potential coordination sites for metal ions: the carboxylate group and the nitrogen atom of the methylamino group. This allows it to act as a bidentate chelating ligand, forming stable five-membered chelate rings with a variety of metal ions.

The deprotonated carboxylate group provides a hard oxygen donor, while the secondary amine offers a softer nitrogen donor site. This combination makes the ligand suitable for coordinating with a range of transition metals. The coordination of Schiff bases derived from the closely related 2-aminobenzoic acid with metal ions like Co(II), Ni(II), and Cu(II) has been reported, with the ligands typically coordinating through the imine nitrogen and the carboxylate oxygen. chemrevlett.comrdd.edu.iq Based on this, it is expected that this compound would form stable complexes with various metal ions, with the general formula [M(L)n], where L is the deprotonated ligand and n is dependent on the charge and coordination number of the metal M.

The coordination environment around the metal center in these complexes can vary, with common geometries being tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex. chesci.com

Applications in Advanced Chemical Research Excluding Prohibited Elements

Role as a Synthetic Precursor in Complex Organic Molecule Synthesis

The scaffold of 2-[(Methylamino)methyl]benzoic acid, also known as N-methylanthranilic acid, serves as a crucial starting material for the synthesis of more complex and biologically significant molecules. Its ability to undergo reactions at both the amino and carboxylic acid groups allows for the construction of diverse molecular architectures.

One notable application is in the synthesis of quinolinone derivatives. For instance, N-arylated 3-hydroxyquinolin-4(1H)-ones can be prepared from N-substituted anthranilic acid derivatives. nih.gov The synthesis often involves the initial preparation of N-alkylated or N-arylated anthranilic acid esters, which then undergo cyclization to form the quinolinone core. nih.gov This class of compounds is of significant interest due to its aza-analogue relationship to flavones, which are known for their diverse biological activities. nih.gov

Furthermore, the amino group of the this compound scaffold is amenable to modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various N-aryl anthranilic acid derivatives. For example, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid has been synthesized using a Buchwald-Hartwig cross-coupling reaction followed by ester hydrolysis. core.ac.uk These synthetic strategies highlight the role of the anthranilic acid framework as a versatile platform for generating libraries of compounds for further investigation.

The following table summarizes some complex organic molecules synthesized using precursors related to this compound:

PrecursorSynthetic MethodFinal Product ClassReference
N-Substituted Anthranilic Acid DerivativesCyclizationN-Arylated 3-Hydroxyquinolin-4(1H)-ones nih.gov
Methyl 4-bromo-2-methylbenzoate and 4-methylanilineBuchwald-Hartwig amination and hydrolysis2-Methyl-4-[(4-methylphenyl)amino]benzoic acid core.ac.uk
m-Toluic AcidNitration, Hydrogenation, Chlorination2-Amino-3-methyl-5-chlorobenzoic acid scielo.org.mx

Development of Fluorescent Probes and Chemical Sensors Based on this compound Scaffold

The inherent fluorescence of the anthranilic acid core has been exploited in the development of sensitive fluorescent probes and chemical sensors. nih.gov By modifying the this compound scaffold, researchers can create molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their environment.

A significant application is the synthesis of fluorescently labeled glycoprobes. N-methyl-anthranilic acid has been successfully used to label carbohydrates at the anomeric position. researchgate.netresearchgate.net These glycoprobes are valuable tools in fluorescence-based screening assays to study carbohydrate-protein interactions, which are crucial in many biological processes. researchgate.netresearchgate.net The N-methyl-anthranilic acid moiety acts as a fluorophore with favorable spectroscopic properties, including a significant Stokes shift. researchgate.net

Furthermore, derivatives of anthranilic acid have been investigated as environmental probes for detecting cancer cells. nih.govnih.gov Phenylboronic acid-conjugated anthranilic acids have shown potential for selective cancer cell detection through the formation of boronate esters with sialic acid residues that are often overexpressed on the surface of cancer cells. nih.gov The substitution pattern on the anthranilic acid ring can be tuned to optimize the probe's sensitivity and fluorescence response. nih.gov

The table below details the characteristics of some fluorescent probes based on the anthranilic acid scaffold:

Probe TypeTarget Analyte/ApplicationPrinciple of DetectionReference
N-Methyl-anthranilic acid-labelled glycoprobesCarbohydrate-binding proteinsFluorescence-based binding/competition assays researchgate.netresearchgate.net
Phenylboronic acid-conjugated anthranilic acidsCancer cells (via sialic acid)Boronate ester formation leading to fluorescence change nih.gov
Substituted anthranilic acid estersEnvironmental polaritySolvatochromism (fluorescence changes with solvent polarity) nih.gov

Exploration in Polymer Chemistry as Monomers or Functional Additives

The bifunctionality of this compound and its derivatives allows for their incorporation into polymers, either as monomers to form the polymer backbone or as functional additives to impart specific properties to the polymer chain.

One approach involves the use of related benzoic acid derivatives in the formation of polymeric salts. For example, polyethylene (B3416737) films grafted with poly(N,N-dimethylaminopropyl methacrylamide) can form stable polymeric salts with various benzoic acids. scielo.org.mx This method allows for the introduction of functional groups onto the surface of a polymer film through ionic interactions. scielo.org.mx The stability and properties of these polymeric salts can be influenced by the nature of the substituent on the benzoic acid. scielo.org.mx

Another strategy is the polymer-supported synthesis of N-substituted anthranilates. nih.gov In this method, anthranilic acid derivatives are attached to a solid support, allowing for efficient synthesis and purification of a library of compounds. nih.gov While the primary goal of this particular study was the synthesis of small molecules, the resulting immobilized N-substituted anthranilic acids could theoretically be cleaved from the support to yield functional polymers or be used as polymer-bound catalysts or scavengers. nih.gov

The table below summarizes the exploration of benzoic acid derivatives in polymer chemistry:

ApplicationPolymer SystemFunctional Group InteractionPotential OutcomeReference
Polymeric SaltsPolyethylene grafted with poly(N,N-dimethylaminopropyl methacrylamide) and various benzoic acidsIonic salt formation between the tertiary amine of the polymer and the carboxylic acidFunctionalized polymer films with modified surface properties scielo.org.mx
Polymer-Supported SynthesisN-substituted anthranilates on a solid supportCovalent attachment to the polymer supportHigh-throughput synthesis of anthranilate derivatives; potential for functional polymers nih.gov

Catalytic Applications in Various Organic Transformations

Metal complexes incorporating this compound or its derivatives as ligands have shown significant promise in catalysis. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals, which can then act as catalysts in a range of organic transformations.

Copper(II) complexes with ligands derived from anthranilic acid have been studied for their catalytic activity. For instance, copper(II) complexes of Schiff bases derived from anthranilic acid have demonstrated catechol oxidase activity, mimicking the function of certain metalloenzymes. researchgate.net The catalytic efficiency of these complexes is influenced by the specific structure of the ligand and the coordination geometry around the copper center. researchgate.net

Palladium(II) complexes have also been a major focus of research. Ligands derived from amino acids, including anthranilic acid derivatives, have been used to accelerate palladium-catalyzed C-H activation reactions. nih.gov These reactions are powerful tools for the efficient construction of complex molecules. The bifunctional nature of the amino acid-derived ligands is often crucial for their catalytic performance. nih.gov Furthermore, palladium complexes with iminophosphine ligands, which can be derived from anthranilic acid precursors, have been shown to be effective catalysts for Heck and Suzuki cross-coupling reactions. researchgate.net

Rhodium(III) catalysts have been employed for the intramolecular annulation of benzoic acid derivatives with alkynes, leading to the formation of isocoumarin (B1212949) derivatives. nih.gov This process involves a C-H activation step and allows for the rapid assembly of complex heterocyclic structures. nih.gov

The following table provides an overview of the catalytic applications of metal complexes with ligands related to this compound:

MetalLigand TypeCatalytic ReactionProduct ClassReference
Copper(II)Schiff bases of anthranilic acidCatechol oxidationQuinones researchgate.net
Palladium(II)Mono-N-protected amino acidsC-H olefinationOlefinated arenes nih.gov
Palladium(II)IminophosphinesHeck and Suzuki couplingSubstituted alkenes and biaryls researchgate.net
Rhodium(III)Benzoic acid derivativesIntramolecular annulation with alkynesIsocoumarins nih.gov

Utilization as Chemical Biology Probes in In Vitro Systems

The unique properties of this compound and its derivatives make them excellent candidates for the development of chemical biology probes for studying biological systems in vitro. These probes can be designed to interact with specific biomolecules or to report on the cellular environment.

As mentioned previously, N-methyl-anthranilic acid-labeled glycoprobes are a prime example of such an application. researchgate.netresearchgate.net These probes are used in high-throughput screening assays to identify and characterize carbohydrate-binding proteins, which play critical roles in cell-cell recognition, signaling, and host-pathogen interactions. researchgate.netresearchgate.net The fluorescence of the N-methyl-anthranilic acid tag allows for sensitive detection of these binding events. researchgate.net

The development of fluorescent probes for cancer cell detection also falls under this category. nih.gov The ability of boronic acid-functionalized anthranilic acids to selectively bind to sialic acids on cancer cells provides a means to visualize and potentially target these cells in an in vitro setting. nih.gov This selectivity is crucial for developing diagnostic tools and understanding the surface chemistry of cancer cells.

A related area of research is the development of chemical probes to study epigenetic modifications. While not directly using this compound, the principles of designing small molecules to interact with specific protein domains, such as the methyl-CpG binding domain proteins (MBDs), are relevant. rsc.org The scaffold of this compound, with its potential for diverse functionalization, could be adapted to create probes for a variety of biological targets.

The table below highlights the use of this compound-based scaffolds as chemical biology probes:

ProbeBiological Target/SystemMethod of DetectionIn Vitro ApplicationReference
N-Methyl-anthranilic acid-labeled glycoprobesCarbohydrate-binding proteinsFluorescence spectroscopy (FRET, FP)Screening for protein-carbohydrate interactions researchgate.netresearchgate.net
Phenylboronic acid-conjugated anthranilic acidsSialic acids on cancer cellsFluorescence microscopySelective labeling and imaging of cancer cells nih.gov

Development of New Materials and Chemical Processes Utilizing this compound Derivatives

The versatility of this compound and its derivatives extends to the field of materials science, where they can be used to create new materials with tailored properties and to develop novel chemical processes.

The ability of benzoic acid derivatives to form stable polymeric salts with amine-containing polymers opens up possibilities for creating functional surfaces. scielo.org.mx These surfaces could have applications in areas such as biocompatible coatings, sensors, or controlled-release systems. The properties of the material can be fine-tuned by changing the structure of the benzoic acid derivative. scielo.org.mx

The development of porous scaffolds for tissue engineering is another area where functional monomers can play a role. While poly(methyl methacrylate) (PMMA) is a commonly used material, the incorporation of functional monomers like derivatives of this compound could enhance cell adhesion, proliferation, and differentiation by introducing specific chemical cues into the scaffold. nih.gov

Furthermore, the catalytic processes described in section 6.4, which utilize complexes of this compound derivatives, represent new chemical processes for the efficient synthesis of valuable compounds. nih.govresearchgate.netnih.gov The development of more active and selective catalysts based on this scaffold could lead to more sustainable and environmentally friendly chemical manufacturing.

The table below outlines potential areas for the development of new materials and processes using this compound derivatives:

Area of DevelopmentApproachPotential ApplicationReference
Functional Polymer SurfacesFormation of polymeric salts with amine-containing polymersBiocompatible coatings, sensors, controlled-release systems scielo.org.mx
Bioactive ScaffoldsIncorporation as a functional monomer in porous polymer scaffoldsEnhanced tissue regeneration nih.gov
Green ChemistryDevelopment of efficient catalysts based on metal complexesSustainable synthesis of pharmaceuticals and fine chemicals nih.govresearchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for 2-[(Methylamino)methyl]benzoic acid, and how can purity be ensured during synthesis?

Methodological Answer: A two-step approach is commonly employed:

  • Step 1 : Condensation of a benzaldehyde derivative with methylamine to form the methylamino-methyl intermediate. This reaction is typically performed in acidic media (e.g., HCl) at controlled temperatures (60–80°C) to minimize side reactions .
  • Step 2 : Oxidation of the intermediate to the benzoic acid derivative using KMnO₄ or CrO₃ under acidic conditions.
    Purity Control : Post-synthesis, use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: acetonitrile/water with 0.1% formic acid) to verify purity (>98%). Cross-validate with nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, methylamino N-H bend ~1600 cm⁻¹) .
    • NMR : Use ¹H NMR (DMSO-d₆) to resolve methylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carboxylic carbon (δ ~170 ppm) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H]⁺ (calculated m/z for C₉H₁₁NO₂: 165.08) .

Q. What is the known biological role or metabolic pathway of this compound in model organisms?

Methodological Answer : In rats, this compound is a metabolite of methyl-N-methylanthranilates (MMA), formed via esterase-mediated hydrolysis. To study its metabolic fate:

  • Administer radiolabeled (¹⁴C) MMA orally to rats.
  • Collect blood and liver samples at intervals (0–24 hrs).
  • Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the conversion of MMA to this compound and downstream metabolites. Reference pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

Methodological Answer :

  • Reaction Optimization :
    • Use a Dean-Stark trap during condensation to remove water and shift equilibrium toward product formation.
    • Replace CrO₃ (toxic) with TEMPO/NaClO₂ as a greener oxidizing agent.
  • By-Product Mitigation :
    • Introduce a protecting group (e.g., tert-butyl ester) on the carboxylic acid during Step 1 to prevent undesired oxidation side reactions. Deprotect using TFA post-oxidation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer :

  • Hypothesis Testing :
    • If methylamino protons show unexpected splitting, perform variable-temperature NMR (VT-NMR) to assess conformational flexibility.
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can differentiate between aromatic protons and methylamino protons coupling with adjacent CH₂ groups .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(methylamino)benzoic acid, IR data δ 1600 cm⁻¹ for N-H bend) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer :

  • Derivatization : Synthesize analogs with modifications to:
    • The methylamino group (e.g., replace with ethylamino or cyclopropylamino).
    • The benzoic acid moiety (e.g., introduce electron-withdrawing groups like NO₂ at the para position).
  • Biological Assays :
    • Test analogs for receptor binding (e.g., GPCRs via radioligand displacement assays) or enzyme inhibition (e.g., COX-2 inhibition using fluorometric assays).
    • Correlate substituent effects with activity using QSAR models (e.g., Hammett σ values for electronic effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.